molecular formula C15H16BrN3O B6417679 4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one CAS No. 293329-90-5

4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one

Cat. No.: B6417679
CAS No.: 293329-90-5
M. Wt: 334.21 g/mol
InChI Key: PGPKZTWJJLSUDN-UHFFFAOYSA-N
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Description

4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a unique structure that combines a benzimidazole core with a pyrrolidinone ring, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclocondensation of 2-acetyl benzimidazoles with 2-bromo-1-(1-alkyl-1H-benzo[d]imidazol-2-yl)-1-ethanone in the presence of thiourea . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The exact pathways and targets may vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is unique due to its specific combination of a benzimidazole core with a pyrrolidinone ring and a bromoallyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c1-10(16)8-19-13-6-4-3-5-12(13)17-15(19)11-7-14(20)18(2)9-11/h3-6,11H,1,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPKZTWJJLSUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142576
Record name 4-[1-(2-Bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-1-methyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293329-90-5
Record name 4-[1-(2-Bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-1-methyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293329-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(2-Bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-1-methyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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